Phytic acid dodecasodium salt hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

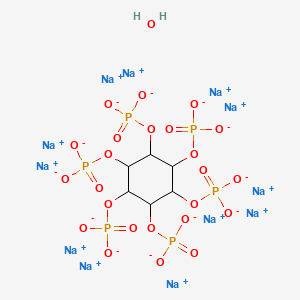

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.12Na.H2O/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;1H2/q;12*+1;/p-12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFMYFHNGBHKCG-UHFFFAOYSA-B |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na12O25P6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718694 |

Source

|

| Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

941.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123408-98-0, 14306-25-3 |

Source

|

| Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Phytic Acid Dodecasodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of phytic acid dodecasodium salt hydrate, a compound of significant interest in the pharmaceutical and nutraceutical industries for its potent chelation properties and potential therapeutic applications. This document moves beyond a simple recitation of data, offering a detailed exploration of the underlying chemical principles governing its solubility in aqueous and organic media. A comprehensive, self-validating experimental protocol for solubility determination is presented, alongside a critical discussion of factors that modulate its solubility, including pH, temperature, and the presence of other ionic species. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this multifaceted molecule.

Introduction: The Molecular Architecture and Significance of this compound

Phytic acid, or myo-inositol hexakisphosphate, is a naturally occurring compound found in many plant tissues, where it serves as the primary storage form of phosphorus.[1] Its unique structure, featuring a central inositol ring with six phosphate groups, bestows upon it a remarkable capacity to chelate multivalent metal cations.[2] The dodecasodium salt hydrate (C₆H₆Na₁₂O₂₄P₆·xH₂O) is the fully neutralized sodium salt of phytic acid, where all twelve acidic protons of the phosphate groups are replaced by sodium ions.[2] This highly ionic nature, coupled with its hydrated form, dictates its physicochemical properties, most notably its solubility.

Understanding the solubility of this compound is paramount for its application in drug development, where it is explored as a hypocalcemic agent and for the removal of trace heavy metals.[3] Its efficacy in these roles is intrinsically linked to its behavior in various solvent systems, which influences its bioavailability, formulation compatibility, and interaction with biological systems.

Figure 1: Simplified 2D representation of the phytic acid dodecasodium salt structure, highlighting the central inositol ring and the six phosphate groups.

Solubility Profile: A Tale of Two Solvent Classes

The solubility of this compound is starkly divided between aqueous and organic solvents, a direct consequence of its highly polar and ionic character.

Aqueous Solubility

This compound exhibits high solubility in water.[4][5] This is attributed to the strong ion-dipole interactions between the numerous sodium cations and phosphate anions of the salt and the polar water molecules. The hydration of the sodium ions and the hydrogen bonding between water and the phosphate oxygen atoms facilitate the dissolution process.

However, quantitative data from various commercial sources show some variability, which may be due to differences in the hydration state of the salt, purity, and the experimental conditions under which solubility was determined.

| Solvent | Reported Solubility | Source |

| Water | ≥ 250 mg/mL | [6][7] |

| Water | 62 mg/mL | [3] |

| Water | 50 mg/mL | [8] |

| Water | 1e+006 mg/L (estimated) | [9] |

Table 1: Reported Aqueous Solubility of this compound.

The high aqueous solubility is a critical attribute for its use in many biological and pharmaceutical applications, allowing for the preparation of concentrated stock solutions and facilitating its interaction with biological systems.

Organic Solvent Solubility: A Point of Contention

The solubility of this compound in organic solvents is less straightforward, with conflicting information present in the available literature. One source suggests solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[10] Conversely, a patent describes the use of water-miscible organic solvents like methanol and ethanol to precipitate the salt from aqueous solutions, indicating its insolubility in these solvents.[11]

This discrepancy likely arises from the highly ionic nature of the salt. Generally, inorganic salts exhibit poor solubility in nonpolar or weakly polar organic solvents due to the inability of these solvents to effectively solvate the ions and overcome the strong electrostatic forces of the crystal lattice. The energy required to separate the sodium and phytate ions is not sufficiently compensated by the weak interactions with the organic solvent molecules.

The claim of solubility in solvents like chloroform and ethyl acetate should be approached with caution and warrants experimental verification. It is possible that specific conditions, such as the presence of trace amounts of water or the use of phase transfer catalysts, could enhance solubility. However, based on fundamental chemical principles, this compound is expected to be largely insoluble in most organic solvents.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several environmental factors.

The Critical Role of pH

The pH of the aqueous medium has a profound impact on the solubility of phytate salts. At lower pH values, the phosphate groups of the phytate molecule become protonated, reducing the overall negative charge. This can lead to the formation of less soluble acidic phytate salts or even free phytic acid, which has different solubility characteristics. Conversely, in alkaline conditions, the phytate remains fully ionized, promoting its solubility as the dodecasodium salt.[11] The pH of a 10 wt% aqueous solution is reported to be in the range of 10-12, indicating the alkaline nature of the salt.[2]

Temperature Effects

The influence of temperature on the solubility of this compound is not extensively documented in dedicated studies. However, for most salts, solubility in water increases with temperature. It is reasonable to expect a similar trend for this compound. Furthermore, temperature plays a significant role in the enzymatic hydrolysis of phytate by phytase. Optimal temperatures for phytase activity are generally in the range of 45-65°C, which can lead to the degradation of phytic acid and thus affect the concentration of the soluble salt.[12]

Ionic Strength and the Presence of Other Ions

The solubility of this compound can be affected by the ionic strength of the solution. The presence of other salts in the medium can influence the activity coefficients of the sodium and phytate ions, potentially leading to a "salting-out" or "salting-in" effect.[13]

Moreover, the primary characteristic of phytate is its strong chelation with multivalent cations.[2] The presence of ions such as calcium, magnesium, zinc, and iron can lead to the formation of insoluble metal-phytate complexes, thereby reducing the concentration of soluble phytate in solution.[3] This is a critical consideration in biological systems and in the formulation of products containing these cations. Conversely, the presence of strong chelating agents like EDTA can enhance the solubility of metal phytate complexes by competing for the metal ions.[3]

A Self-Validating Experimental Protocol for Solubility Determination

To address the need for reliable and reproducible solubility data, this section provides a detailed, step-by-step protocol for the determination of the solubility of this compound. This protocol is designed as a self-validating system, incorporating quality control checks to ensure the accuracy of the results.

Figure 2: Workflow for the self-validating solubility determination protocol.

Materials and Equipment

-

This compound (of known purity and hydration state)

-

Selected solvents (e.g., deionized water, ethanol, DMSO)

-

Analytical balance (calibrated)

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes (calibrated)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or conductivity)

-

Validated HPLC method for phytate quantification[9]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a surplus amount of this compound into a series of sealed vials. The excess solid is crucial to ensure saturation is reached.

-

Add a precise volume of the chosen solvent to each vial.

-

Prepare a set of calibration standards for the HPLC analysis covering the expected solubility range.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with the appropriate mobile phase to a concentration within the calibration range of the HPLC method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples, calibration standards, and a blank solvent using the validated HPLC method for phytate quantification.[9]

-

Construct a calibration curve and determine the concentration of this compound in the diluted samples.

-

-

Data Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100g of solvent).

-

Repeat the experiment at different temperatures to generate a solubility curve.

-

Self-Validation and Quality Control

-

Mass Balance: After separating the supernatant, carefully dry and weigh the remaining undissolved solid. The initial mass of the solute should equal the sum of the dissolved and undissolved masses, providing a crucial check on the experimental procedure.

-

Kinetic Profile: In a separate experiment, take samples at different time points during the equilibration phase to confirm that a plateau in concentration has been reached, signifying true equilibrium.

-

Method Validation: The HPLC method used for quantification must be fully validated for linearity, accuracy, precision, and specificity according to established guidelines.

Conclusion: A Practical Framework for Understanding and Utilizing this compound

This technical guide has provided a comprehensive overview of the solubility of this compound, moving beyond simple data points to explore the underlying chemical principles and practical considerations for its use. The high aqueous solubility is a defining characteristic, while its behavior in organic solvents remains a subject requiring careful experimental verification. The detailed, self-validating protocol for solubility determination offers a robust framework for researchers to generate reliable and accurate data. By understanding the multifaceted nature of its solubility and the factors that influence it, scientists and drug development professionals can better harness the potential of this potent chelating agent in their research and product development endeavors.

References

-

BioCrick. (n.d.). Phytic acid sodium salt hydrate | CAS:14306-25-3. Retrieved from [Link]

-

BioFuran Materials. (n.d.). Sodium phytate hydrate, bio-derived. Retrieved from [Link]

- Bye, J. W., Cowieson, N. P., Cowieson, A. J., Selle, P. H., & Falconer, R. J. (2013). The dual effects of sodium phytate on the structural stability and solubility of proteins. Journal of Agricultural and Food Chemistry, 61(2), 290–295.

- Gupta, R. K., Gangoliya, S. S., & Singh, N. K. (2015). Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains. Journal of Food Science and Technology, 52(2), 676–684.

- Kumar, V., Singh, A., & Kumar, J. (2021). Effect of Germination and Temperature on Phytic Acid Content of Cereals. International Journal of Research in Agricultural Sciences, 8(1), 2456-8643.

- Common, J. L. (1955). U.S. Patent No. 2,718,523. Washington, DC: U.S.

-

The Good Scents Company. (n.d.). sodium phytate hexakis(dihydrogen phosphate) myo-inositol sodium salt (9CI). Retrieved from [Link]

- Yüce, M., & Çapan, Y. (2013). Development and validation of HPLC analytical methods used for determination of assay, content uniformity and dissolution of immediate release candesartan cilexetil 32 mg tablets. Acta Poloniae Pharmaceutica, 70(3), 357-365.

- Brønsted, J. N. (1920). On the solubility of salts in salt solutions. Kgl. Danske Vidensk. Selsk. Skrifter, Naturvidensk.

- Chen, Q., & Li, Y. (2003). Separation of inositol phosphates by high-performance ion chromatography.

-

Quora. (2018). Does salt affect the solubility of organic solvents in water?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. fountainheadpress.com [fountainheadpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nupeg.ufrn.br [nupeg.ufrn.br]

- 13. quora.com [quora.com]

Phytic Acid Dodecasodium Salt Hydrate: A Comprehensive Guide to Synthesis, Purification, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Phytic acid dodecasodium salt hydrate, the fully neutralized sodium salt of myo-inositol hexakisphosphate, is a compound of significant interest due to its potent chelating properties and its applications ranging from a food preservative to a therapeutic agent.[1][2][3][] Its synthesis and purification require a nuanced understanding of its polyprotic nature and crystallization behavior. This guide provides an in-depth exploration of the chemical principles and field-proven methodologies for the preparation and purification of high-purity this compound, designed for professionals in research and development.

Foundational Principles: Understanding Phytic Acid Chemistry

Phytic acid (C₆H₁₈O₂₄P₆) is the principal storage form of phosphorus in many plant tissues, especially seeds and grains.[1] Structurally, it is a myo-inositol ring where each of the six hydroxyl groups is esterified with orthophosphoric acid. This structure confers a remarkable chemical characteristic: it is a dodecabasic acid, meaning each molecule possesses twelve acidic protons that can be neutralized.[5]

The complete neutralization with sodium hydroxide results in the formation of phytic acid dodecasodium salt (C₆H₆O₂₄P₆Na₁₂), a white, hygroscopic powder that is highly soluble in water.[3][6] The synthesis hinges on a precise acid-base titration, where control over stoichiometry is paramount to achieving the desired fully neutralized salt.

The Stoichiometry of Neutralization

The reaction between phytic acid and sodium hydroxide is a classic acid-base neutralization. Given that phytic acid has 12 replaceable protons, a 1:12 molar ratio of phytic acid to sodium hydroxide is required for complete conversion to the dodecasodium salt.

C₆H₁₈O₂₄P₆ + 12 NaOH → C₆H₆O₂₄P₆Na₁₂ + 12 H₂O

Potentiometric titration of phytic acid with a strong base like NaOH reveals multiple equivalence points, corresponding to the sequential deprotonation of its phosphate groups.[7][8] The final equivalence point, signifying the neutralization of the 12th proton, is critical for ensuring the formation of the desired dodecasodium salt.[7][8]

Synthesis of this compound

The synthesis is predicated on the controlled neutralization of phytic acid with a standardized sodium hydroxide solution. The protocol must be self-validating, meaning that in-process controls are essential for ensuring the reaction proceeds to completion.

Requisite Materials and Reagents

| Material/Reagent | Grade/Specification | Rationale for Selection |

| Phytic Acid Solution | ~50% in H₂O | A common commercially available starting material. Purity should be assessed as it can contain lower inositol phosphates. |

| Sodium Hydroxide (NaOH) | Reagent Grade, Pellets | A strong base for neutralization. Must be standardized as it is deliquescent and absorbs atmospheric CO₂.[9] |

| Potassium Hydrogen Phthalate (KHP) | Primary Standard Grade | Used to accurately determine the molarity of the prepared NaOH solution.[9][10] |

| Phenolphthalein Indicator | ACS Grade | pH indicator for NaOH standardization, with a color change endpoint appropriate for strong acid-strong base titration. |

| Deionized/Distilled Water | High Purity | Essential for preventing contamination with multivalent cations that can complex with phytic acid. |

| pH Meter and Electrode | Calibrated | Crucial for monitoring the pH during the neutralization reaction to ensure completion. |

Experimental Workflow: A Step-by-Step Protocol

The synthesis workflow is a multi-stage process that demands precision at each step, from reagent preparation to the final reaction.

Caption: Workflow for the synthesis of phytic acid dodecasodium salt.

Protocol 1: Standardization of NaOH Solution

-

Preparation: Prepare an aqueous solution of approximately 0.5 M NaOH. Since NaOH is hygroscopic, this concentration is nominal.[9]

-

Weighing KHP: Accurately weigh three separate samples of dry primary standard KHP (e.g., 0.8-1.0 g each) into 250 mL Erlenmeyer flasks.

-

Dissolution: To each flask, add ~50 mL of deionized water and 2-3 drops of phenolphthalein indicator. Swirl to dissolve the KHP completely.

-

Titration: Titrate each KHP sample with the prepared NaOH solution until a faint, persistent pink color is observed. This is the endpoint.[10]

-

Calculation: Calculate the precise molarity of the NaOH solution for each trial using the formula: Molarity (NaOH) = Moles of KHP / Volume of NaOH (L) Average the results from the three trials to obtain a reliable concentration.

Protocol 2: Synthesis by Neutralization

-

Quantification: Accurately weigh a sample of the phytic acid starting solution into a beaker.

-

Stoichiometric Calculation: Based on the weight and concentration of the phytic acid solution, and the standardized molarity of the NaOH solution, calculate the exact volume of NaOH required for a 1:12 molar ratio.

-

Reaction: Place the phytic acid solution in a reaction vessel equipped with a calibrated pH meter and a magnetic stirrer. Begin stirring.

-

Controlled Addition: Slowly add the standardized NaOH solution from a buret. Monitor the pH continuously. The pH will rise gradually, with plateaus and sharp increases corresponding to its multiple equivalence points.

-

Endpoint Determination: The reaction is complete when the full stoichiometric volume of NaOH has been added and the pH stabilizes in a strongly alkaline range (typically pH 11-12), indicating the formation of the fully neutralized salt.[11]

Purification Methodologies: Isolating the Target Compound

The crude aqueous solution from the synthesis contains the desired sodium phytate hydrate but may also have minor impurities. Purification is essential to achieve the high-purity solid product required for research and pharmaceutical applications.

Primary Method: Anti-Solvent Crystallization

The most effective and widely used method for purifying sodium phytate is anti-solvent crystallization. This technique leverages the high solubility of sodium phytate in water and its poor solubility in organic solvents like ethanol or isopropanol.

Causality: The addition of a miscible organic solvent (the "anti-solvent") to the aqueous solution reduces the dielectric constant of the solvent mixture. This decreases the solvating power for the highly charged sodium phytate salt, lowering its solubility and forcing it to precipitate or crystallize out of the solution.[12]

Caption: Workflow for the purification by anti-solvent crystallization.

Protocol 3: Purification by Crystallization

-

Concentration (Optional but Recommended): The aqueous solution of sodium phytate can be concentrated under reduced pressure at a temperature of 40-60°C. This increases the starting concentration, which often leads to better crystal formation and yield.[13]

-

Precipitation: Transfer the solution to a suitable vessel and begin stirring. Slowly add a miscible organic solvent, such as ethanol or isopropanol. A typical ratio might be 2-3 volumes of alcohol per volume of aqueous solution. A white precipitate or syrup will form.[12]

-

Crystallization: For optimal crystal growth and to maximize the yield, the mixture should be cooled and held at a low temperature (0-4°C) for several hours or overnight.[13]

-

Isolation: Separate the solid product from the liquid using centrifugation (e.g., 5000 rpm for 5-10 minutes) or vacuum filtration.[13]

-

Washing: Wash the isolated crystals with a small amount of the cold solvent mixture (the same water/alcohol ratio used for precipitation) to remove any remaining soluble impurities.

-

Drying: Dry the purified product under vacuum to remove residual water and organic solvent. The final product is a white, crystalline, and often hygroscopic powder.[6]

Comparison of Purification Techniques

While anti-solvent crystallization is dominant, other methods like ion-exchange chromatography are used, primarily for analytical separation or the purification of the phytic acid starting material itself.[14]

| Technique | Principle | Purity | Yield | Scalability | Primary Application |

| Anti-Solvent Crystallization | Differential solubility | High (>98%) | Good to Excellent | Highly Scalable | Bulk purification of the final salt product. |

| Ion-Exchange Chromatography | Differential ionic affinity | Very High | Moderate | Limited/Costly | Analytical quantification, impurity profiling, or purification of the acid precursor.[14][15] |

Quality Control and Characterization

Validation of the final product's identity and purity is a non-negotiable step. A combination of analytical techniques should be employed to ensure the material meets the required specifications.

-

High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC): This is the gold standard for determining the purity of phytic acid and its salts. It can effectively separate inositol hexaphosphate from lower inositol phosphates (penta-, tetrakis-, etc.), which are common impurities.[14][15][16]

-

Potentiometric Titration: Can be used to confirm the complete formation of the dodecasodium salt by titrating the product with a standardized acid and observing the equivalence points.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹³C NMR can confirm the myo-inositol hexakisphosphate structure and provide information on the purity of the sample.

-

Elemental Analysis: Quantification of sodium and phosphorus content can be used to verify the correct elemental composition of the dodecasodium salt.

A purity of >98% is typically expected for research and pharmaceutical-grade this compound.[2][][17]

References

-

Marolt, G., & Kolar, M. (2021). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules, 26(174). Available from: [Link]

-

Eurofins Scientific. (2024). Determination of phytic acid and its importance. Available from: [Link]

-

Marolt, G., & Kolar, M. (2021). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. ResearchGate. Available from: [Link]

-

Chen, Q., & Li, B. (2004). Determination of phytic acid and inositol pentakisphosphates in foods by high-performance ion chromatography. Journal of Agricultural and Food Chemistry, 52(15), 4904-4908. Available from: [Link]

- CN102010441A - Process of preparing phytic acid/sodium phytate and co-producing corn proteins by using corn as raw material. Google Patents.

-

Marolt, G., & Kolar, M. (2021). Estimation of Phytic Acid Content. Springer Nature Experiments. Available from: [Link]

- CH275424A - Process for the production of sodium phytate. Google Patents.

-

Megazyme. (n.d.). PHYTIC ACID. Available from: [Link]

-

Cambridge Bioscience. (n.d.). Phytic acid (dodecasodium hydrate) - MedChem Express. Available from: [Link]

-

Camargo, G. A., et al. (2019). Chromatographic Conditions Evaluation for Phytic Acid (IP6) Determination in Rice Bran Samples by HPLC. Brazilian Journal of Analytical Chemistry. Available from: [Link]

- US2718523A - Preparation of phytic acid and soluble salts thereof by cation exchange. Google Patents.

-

Ali, S., et al. (2023). Extraction, isolation, purification, and detection techniques for phytic acid and their applications in various fields: A systematic review. Food Chemistry: X. Available from: [Link]

-

University of Massachusetts Boston. (n.d.). Chem 111: Experiment 2. Available from: [Link]

-

Kocks, C., et al. (2017). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemical Engineering & Technology. Available from: [Link]

-

CUNY Queensborough Community College. (n.d.). EXPERIMENT 12 A: STANDARDIZATION OF A SODIUM HYDROXIDE SOLUTION. Available from: [Link]

-

Quora. (2016). What is the structural equation of phthalic acid reaction with sodium hydroxide?. Available from: [Link]

-

YouTube. (2020). TITRATION: Oxalic acid vs NaOH. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phytic acid (dodecasodium hydrate) - MedChem Express [bioscience.co.uk]

- 3. CAS 123408-98-0: phytic acid, dodecasodium salt hydrate [cymitquimica.com]

- 5. US2718523A - Preparation of phytic acid and soluble salts thereof by cation exchange - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cerritos.edu [cerritos.edu]

- 10. Chem 111: Experiment 2. [genchem.chem.umass.edu]

- 11. formulatorsampleshop.com [formulatorsampleshop.com]

- 12. CH275424A - Process for the production of sodium phytate. - Google Patents [patents.google.com]

- 13. CN102010441A - Process of preparing phytic acid/sodium phytate and co-producing corn proteins by using corn as raw material - Google Patents [patents.google.com]

- 14. brjac.com.br [brjac.com.br]

- 15. Determination of phytic acid and inositol pentakisphosphates in foods by high-performance ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of phytic acid and its importance - Eurofins Scientific [eurofins.in]

- 17. chemfaces.com [chemfaces.com]

Phytic Acid Dodecasodium Salt: A Comprehensive Guide to Natural Sources, Extraction, and Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Phytic acid, or myo-inositol hexakisphosphate (IP6), is a naturally occurring organophosphorus compound that serves as the primary phosphorus reserve in the seeds of terrestrial plants.[1][2] Its fully neutralized form, phytic acid dodecasodium salt, is a compound of significant interest in the pharmaceutical and biomedical fields due to its potent metal-chelating, antioxidant, and enzyme-inhibiting properties.[3][4][5] This technical guide provides a detailed exploration of the natural origins of phytic acid, outlines field-proven methodologies for its extraction and purification, and details the chemical synthesis of its dodecasodium salt. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to harness this versatile molecule for advanced applications.

Part 1: The Molecular Landscape of Phytic Acid and Its Sodium Salt

The Phytic Acid Molecule: A Natural Chelator

Phytic acid is the six-fold dihydrogenphosphate ester of myo-inositol.[1] Its structure features a central inositol ring with six phosphate groups, which collectively possess twelve ionizable protons. This dodecaprotic nature makes phytic acid a powerful polyanionic molecule at physiological pH, capable of forming strong complexes with multivalent metal cations such as calcium, magnesium, iron, and zinc.[2][6] In nature, it exists primarily as a mixed salt of these cations, a form known as phytin, which serves as a vital store of minerals and phosphorus for the germinating seed.[1][7]

Phytic Acid Dodecasodium Salt: The Fully Neutralized Form

Phytic acid dodecasodium salt (often sold as a hydrate) is the product of the complete neutralization of all twelve acidic protons of phytic acid with sodium ions.[8][9] This form is a white, water-soluble powder, and its high ionic character makes it a valuable tool in various biochemical applications where a defined, soluble, and potent chelator is required.[8][10][11] Its synonyms include sodium phytate, inositol hexaphosphate dodecasodium salt, and myo-inositol hexakis(dihydrogen phosphate), dodecasodium salt.[8][9][]

Part 2: Abundance and Distribution in Natural Sources

Phytic acid is exclusively found in plant-derived materials, with the highest concentrations located in the storage tissues of seeds, grains, legumes, and nuts.[13][14][15] The bran layer of cereals is particularly rich in this compound. Understanding the distribution and concentration of phytic acid in various botanicals is the critical first step in selecting a suitable raw material for extraction.

Quantitative Overview of Phytic Acid in Common Botanicals

The phytic acid content can vary significantly based on the plant species, growing conditions, and harvesting techniques.[13][16] The following table summarizes typical phytic acid concentrations in common, unprocessed raw materials.

| Category | Source Material | Typical Phytic Acid Content (% dry weight) | References |

| Cereals/Brans | Rice Bran | 2.56 - 8.7% | [6] |

| Wheat Bran | 2.1 - 7.3% | [6] | |

| Corn (Maize) | ~6.39% | [6] | |

| Oats | 0.42 - 1.16% | [6] | |

| Legumes | Soybeans | 1.0 - 2.22% | [1][6] |

| Kidney Beans | 0.61 - 2.38% | [6] | |

| Oilseeds | Sesame Seeds | High concentrations | [15] |

| Sunflower Seeds | ~1.60% | [1] | |

| Nuts | Almonds | 0.35 - 9.42% | [6] |

| Walnuts | 0.2 - 6.69% | [6] |

Note: Rice bran and corn are frequently utilized for industrial-scale production due to their high phytic acid content and availability as byproducts from food processing.[17][18][19]

Part 3: Extraction and Purification of Phytic Acid

The extraction of phytic acid from plant matrices is fundamentally an exercise in solubilizing the naturally insoluble phytin complex. This is achieved by disrupting the metal-phosphate linkages, typically under acidic conditions. Subsequent purification steps are designed to remove co-extracted macromolecules such as proteins, starches, and fibers.

Overall Workflow

The process can be visualized as a multi-stage workflow, moving from raw biomass to a highly purified phytic acid solution ready for conversion to the dodecasodium salt.

Caption: High-level workflow for phytic acid extraction and purification.

Detailed Protocol: Acidic Extraction from Rice Bran

This protocol describes a common laboratory-scale method for extracting phytic acid from defatted rice bran, a high-yield source.[17][18]

Materials:

-

Defatted rice bran

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for pH adjustment

-

Centrifuge and appropriate tubes

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Stir plate and magnetic stir bar

-

pH meter

Methodology:

-

Raw Material Preparation:

-

Rationale: While not mandatory, using defatted rice bran significantly improves the purity of the crude extract by preventing the co-extraction of lipids. Lipids can interfere with downstream purification steps.

-

Procedure: If starting with full-fat rice bran, perform a Soxhlet extraction with hexane to remove the oil. Air-dry the resulting defatted bran thoroughly.

-

-

Acidic Extraction:

-

Rationale: Phytic acid exists as an insoluble salt (phytin). An acidic solution (pH < 2.0) protonates the phosphate groups, breaking the ionic bonds with divalent cations (Ca²⁺, Mg²⁺) and rendering the phytic acid soluble.[18] Hydrochloric acid is often chosen for its effectiveness.[17]

-

Procedure:

-

Prepare a slurry of defatted rice bran in 1 M HCl at a solid-to-liquid ratio of 1:10 (e.g., 10 g of bran in 100 mL of 1 M HCl).[17]

-

Stir the slurry vigorously at room temperature (25°C) for 1-3 hours.[17]

-

Causality: This duration is typically sufficient to allow the acid to penetrate the plant material and solubilize the phytin. Longer times may not significantly increase yield and could promote hydrolysis of other components.

-

-

-

Separation of Solids:

-

Rationale: The solid biomass (fibers, starches, denatured proteins) must be removed to isolate the liquid extract containing the soluble phytic acid.

-

Procedure:

-

Centrifuge the slurry at high speed (e.g., 5000 x g for 20 minutes) to pellet the solid residue.

-

Decant the supernatant carefully. For a cleaner separation, filter the supernatant through Whatman No. 1 filter paper. The resulting clear liquid is the crude phytic acid extract.

-

-

Purification via Ion Exchange Chromatography

For applications requiring high purity, ion exchange chromatography is the superior method.[20][21]

Principle: The crude extract is first passed through a strong acid cation exchange resin to remove all metal cations (Ca²⁺, Mg²⁺, etc.), which are replaced by H⁺ ions, yielding a solution of free phytic acid.[20][21] Subsequently, a weak anion exchange resin can be used to remove other anionic impurities like free phosphate or chloride ions.[20]

Protocol Outline:

-

Cation Exchange:

-

Equilibrate a strong acid cation exchange column (H⁺ form) with deionized water.

-

Load the crude phytic acid extract onto the column.

-

Elute with deionized water. The phytic acid will pass through, while the metal cations bind to the resin.

-

Collect the acidic eluate, which now contains purified phytic acid.

-

-

Anion Exchange (Optional):

-

For removing other acid anions, pass the eluate from the cation exchange step through a weak anion exchange column.

-

The highly charged phytic acid will be retained, while weaker acids (like HCl) can be washed out.

-

Elute the phytic acid using a suitable high-salt or alkaline solution.

-

Part 4: Synthesis of Phytic Acid Dodecasodium Salt

The conversion of purified phytic acid to its dodecasodium salt is a straightforward acid-base neutralization. However, achieving the correct stoichiometry is paramount for obtaining the desired final product.

Synthesis Workflow

Sources

- 1. Phytic acid - Wikipedia [en.wikipedia.org]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. xr-biotech.com [xr-biotech.com]

- 5. Phytic acid dodecasodium salt hydrate | Xanthine Oxidase | TargetMol [targetmol.com]

- 6. Phytates as a natural source for health promotion: A critical evaluation of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. CAS 123408-98-0: phytic acid, dodecasodium salt hydrate [cymitquimica.com]

- 9. CAS 17211-15-3: Dodecasodium phytate | CymitQuimica [cymitquimica.com]

- 10. bluetigerscientific.com [bluetigerscientific.com]

- 11. moleculardepot.com [moleculardepot.com]

- 13. Phytic Acid: Antinutrient Effects, Benefits, How to Reduce [healthline.com]

- 14. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4 Foods High in Phytic Acid and Why You Should Avoid It [webmd.com]

- 16. scialert.net [scialert.net]

- 17. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 18. researchgate.net [researchgate.net]

- 19. CN102010441A - Process of preparing phytic acid/sodium phytate and co-producing corn proteins by using corn as raw material - Google Patents [patents.google.com]

- 20. US3591665A - Process for producing phytic acid - Google Patents [patents.google.com]

- 21. US2718523A - Preparation of phytic acid and soluble salts thereof by cation exchange - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Phytic Acid Dodecasodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide delves into the multifaceted mechanism of action of phytic acid dodecasodium salt hydrate, a compound of significant interest in various scientific and therapeutic fields. This document provides a comprehensive overview of its chemical properties, core mechanisms, and practical applications, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding.

Introduction: Understanding this compound

Phytic acid, chemically known as myo-inositol hexakisphosphate (IP6), is a natural compound found abundantly in plant seeds, grains, and legumes, where it serves as the primary storage form of phosphorus.[1][2] The dodecasodium salt hydrate form is the sodium salt of phytic acid, characterized by its high solubility in water.[3] This property makes it particularly suitable for a wide range of research and industrial applications.[3] At its core, the mechanism of action of this compound revolves around its potent ability to chelate multivalent metal ions.[4][5] This fundamental property underpins its diverse biological effects, including antioxidant, anti-inflammatory, and enzyme-inhibiting activities.[4][5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₆O₂₄P₆·12Na·xH₂O |

| Molecular Weight | 923.8 g/mol (anhydrous) |

| Appearance | White to off-white powder |

| Solubility | Highly soluble in water[3] |

| CAS Number | 14306-25-3 |

Core Mechanism of Action: Multivalent Cation Chelation

The defining characteristic of phytic acid is its remarkable capacity to bind with multivalent metal cations, such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), and magnesium (Mg²⁺).[2][4][5][7] This strong binding affinity is attributed to the six phosphate groups on the inositol ring, which create a highly negatively charged molecule capable of forming stable complexes with positively charged metal ions.[2][7]

The chelation process effectively sequesters these metal ions, rendering them biologically unavailable.[2] This has significant implications in biological systems, as many physiological and pathological processes are metal-dependent. For instance, in the context of nutrition, this chelation can reduce the bioavailability of essential dietary minerals.[1][8] Conversely, in therapeutic applications, this same mechanism can be harnessed to mitigate the harmful effects of excess metal ions.

Caption: Chelation of multivalent cations by phytic acid.

Antioxidant Properties: A Consequence of Iron Chelation

A significant facet of phytic acid's mechanism of action is its antioxidant activity.[9][10][11] This property is intrinsically linked to its ability to chelate iron, a key player in the generation of reactive oxygen species (ROS).[9][11] Specifically, phytic acid forms a unique and stable chelate with iron, which suppresses iron-catalyzed oxidative reactions.[9][10][11] By binding to iron, phytic acid prevents its participation in the Fenton reaction, a major source of the highly damaging hydroxyl radical.[10][11] This action helps to inhibit lipid peroxidation and other forms of oxidative damage.[9][12]

The antioxidant effect of phytic acid is not limited to inhibiting ROS formation. It has also been shown to interfere with the formation of ADP-iron-oxygen complexes that can initiate lipid peroxidation.[12]

Caption: Antioxidant mechanism via iron chelation.

Inhibition of Enzymatic Activity

Phytic acid can also act as an inhibitor of various enzymes, a function that is again tied to its metal-chelating ability.[4][5] Many enzymes require metal ions as cofactors for their catalytic activity. By sequestering these essential metal ions, phytic acid can effectively reduce or completely inhibit enzyme function.

A notable example is the inhibition of xanthine oxidase, an enzyme that contributes to the production of superoxide radicals.[4][6][12] Phytic acid has been shown to inhibit this enzyme, with a half-maximal inhibitory concentration (IC50) of approximately 6 mM for superoxide generation.[4][6][12] This inhibition of xanthine oxidase further contributes to the overall antioxidant effect of phytic acid.[12]

Additionally, phytic acid can inhibit polyphenol oxidase, the enzyme responsible for the browning of fruits and vegetables, and pepsin, a digestive enzyme.[1][10][11][13][14]

Caption: Enzyme inhibition by metal cofactor chelation.

Experimental Protocol: Evaluating the Metal-Chelating Activity of this compound

To provide a practical context for the mechanisms described, the following is a detailed protocol for a competitive binding assay to quantify the metal-chelating ability of this compound. This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.

Objective: To determine the chelating efficiency of this compound for a specific metal ion (e.g., Fe³⁺) using a colorimetric indicator.

Materials:

-

This compound

-

Ferric chloride (FeCl₃)

-

A suitable colorimetric indicator that complexes with the metal ion (e.g., Ferrozine for Fe²⁺, requiring a reducing agent)

-

Buffer solution (e.g., HEPES or Tris-HCl at a physiological pH)

-

Spectrophotometer

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the chosen buffer.

-

Prepare a stock solution of FeCl₃ in a slightly acidic solution to prevent precipitation.

-

Prepare a stock solution of the colorimetric indicator in the buffer.

-

-

Standard Curve of the Metal-Indicator Complex:

-

Create a series of dilutions of the FeCl₃ stock solution.

-

To each dilution, add a fixed, excess concentration of the colorimetric indicator.

-

Measure the absorbance at the wavelength of maximum absorbance for the metal-indicator complex.

-

Plot absorbance versus metal ion concentration to generate a standard curve. This is crucial for quantifying the amount of unchelated metal in the subsequent steps.

-

-

Chelation Assay:

-

Set up a series of reactions containing a fixed concentration of FeCl₃ and varying concentrations of this compound.

-

Include a control with no phytic acid (maximum color development) and a blank with no metal ion (no color development).

-

Incubate the mixtures for a sufficient time to allow for the chelation reaction to reach equilibrium.

-

After incubation, add the colorimetric indicator to each reaction. The indicator will bind to any free (unchelated) metal ions.

-

Measure the absorbance of each sample.

-

-

Data Analysis:

-

Using the standard curve, determine the concentration of free metal ions in each reaction.

-

Calculate the percentage of metal chelated by phytic acid at each concentration using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of chelation against the concentration of phytic acid to determine the EC₅₀ (the concentration of phytic acid that chelates 50% of the metal ions).

-

Causality and Self-Validation:

-

The use of a standard curve provides a direct quantitative measure of the free metal, ensuring the accuracy of the chelation calculation.

-

The inclusion of a control with no chelator establishes the baseline for maximum absorbance, against which the chelating effect is measured.

-

The blank corrects for any background absorbance from the reagents themselves.

-

By testing a range of phytic acid concentrations, a dose-response curve can be generated, providing a robust characterization of its chelating potency.

Conclusion

The mechanism of action of this compound is fundamentally rooted in its powerful ability to chelate multivalent metal ions. This primary action gives rise to its significant antioxidant properties through the sequestration of pro-oxidant metals like iron, and its capacity to inhibit metalloenzymes by depriving them of essential cofactors. This in-depth understanding of its core mechanisms is vital for researchers and drug development professionals seeking to harness its therapeutic potential in a variety of applications, from mitigating oxidative stress to developing novel enzyme inhibitors. The provided experimental protocol offers a reliable framework for quantifying its chelating activity, a critical step in the evaluation of its efficacy in any given system.

References

-

Wikipedia. (n.d.). Phytic acid. Retrieved from [Link]

-

Graf, E., & Eaton, J. W. (1990). Antioxidant functions of phytic acid. Free Radical Biology and Medicine, 8(1), 61-69. Retrieved from [Link]

-

Muraoka, S., & Miura, T. (2004). Inhibition of xanthine oxidase by phytic acid and its antioxidative action. Life Sciences, 74(13), 1691-1700. Retrieved from [Link]

-

OEM Applications. (2024). Exploring Phytic Acid as a Natural Chelating Agent in OEM Applications. Retrieved from [Link]

-

Graf, E., Empson, K. L., & Eaton, J. W. (1987). Phytic acid. A natural antioxidant. The Journal of Biological Chemistry, 262(24), 11647-11650. Retrieved from [Link]

-

PubMed. (1987). Phytic acid. A natural antioxidant. Retrieved from [Link]

-

ResearchGate. (n.d.). Phytic acid: As a natural antioxidant. Retrieved from [Link]

-

Food Processing. (2025). Phytic Acid in Food Processing: Chelation, Preservation, and Clean-Label Potential. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Phytic Acid and Other Phosphates as Chelating Agents. Retrieved from [Link]

-

Gupta, R. K., Gangoliya, S. S., & Singh, N. K. (2015). Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains. Journal of Food Science and Technology, 52(2), 676-684. Retrieved from [Link]

-

Science.gov. (n.d.). chelator phytic acid: Topics by Science.gov. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Phytic acid (dodecasodium hydrate). Retrieved from [Link]

-

ResearchGate. (n.d.). Phytic acid inhibition of porcine pepsin-catalyzed hydrolysis. Retrieved from [Link]

Sources

- 1. Phytic acid - Wikipedia [en.wikipedia.org]

- 2. Exploring Phytic Acid as a Natural Chelating Agent in OEM Applications [thinkdochemicals.com]

- 3. CAS 123408-98-0: phytic acid, dodecasodium salt hydrate [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phytic acid (dodecasodium hydrate) - MedChem Express [bioscience.co.uk]

- 6. This compound | Xanthine Oxidase | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant functions of phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phytic acid. A natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of xanthine oxidase by phytic acid and its antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Chelation Properties of Phytic Acid Dodecasodium Salt: A Technical Guide for Researchers

Abstract

Phytic acid, and its fully neutralized form, phytic acid dodecasodium salt, stands as a molecule of significant interest across a spectrum of scientific disciplines, from food science to pharmacology. Its remarkable ability to chelate multivalent metal ions is the cornerstone of its functionality. This technical guide provides an in-depth exploration of the chelation properties of phytic acid dodecasodium salt, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action and the experimental methodologies to characterize these interactions. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and insightful narrative.

Introduction: The Molecular Architecture of a Potent Chelator

Phytic acid, or myo-inositol 1,2,3,4,5,6-hexakis(dihydrogen phosphate), is the primary storage form of phosphorus in many plant tissues, particularly in seeds and grains.[1] Its dodecasodium salt (C₆H₆Na₁₂O₂₄P₆) is the fully neutralized sodium salt of phytic acid.[1][2] The molecule's structure, featuring a myo-inositol ring with six phosphate groups, provides it with a high density of negatively charged oxygen atoms, making it an exceptionally potent chelating agent for a wide array of di- and trivalent metal cations.[3][4] This strong binding affinity for minerals like calcium, iron, and zinc is a double-edged sword; while it can limit mineral bioavailability in nutrition, this same property is harnessed in various industrial and pharmaceutical applications.[4][5]

The chelation process is primarily driven by the electrostatic interactions between the negatively charged phosphate groups of the phytate molecule and positively charged metal ions.[5] This interaction leads to the formation of stable, often insoluble, complexes, effectively sequestering the metal ions and altering their chemical reactivity and bioavailability.[5][6]

The Mechanism of Chelation: A pH-Dependent Phenomenon

The chelation capacity of phytic acid is intricately linked to the pH of the surrounding medium. Each of the six phosphate groups on the myo-inositol ring has two protons, resulting in twelve dissociable protons.[3] The deprotonation of these phosphate groups is a stepwise process that is highly dependent on the pH. At lower pH values, the phosphate groups are protonated, reducing the molecule's negative charge and, consequently, its ability to bind metal ions. As the pH increases, the phosphate groups deprotonate, exposing the negatively charged oxygen atoms and significantly enhancing the molecule's chelating ability.[7][8]

This pH-dependent behavior is a critical consideration in experimental design and application development. For instance, the binding of calcium ions to phytic acid is not significant below approximately pH 5.[7] Above this pH, the extent of binding increases with both pH and the calcium-to-phytate ratio.[7] This characteristic allows for the targeted chelation of metal ions under specific pH conditions.

Diagram 1: Chelation of a Divalent Metal Ion by Phytic Acid Dodecasodium Salt

Caption: A simplified 2D representation of a divalent metal ion (M²⁺) chelated by the phosphate groups of the phytate molecule.

Applications Driven by Chelation

The potent chelating properties of phytic acid dodecasodium salt are the foundation for its diverse applications:

-

Food Preservation: By chelating metal ions like iron and copper, which act as catalysts for oxidation reactions, phytic acid can inhibit lipid peroxidation and delay oxidative spoilage in food products, thereby extending their shelf life.[5][9][10]

-

Pharmaceuticals and Drug Delivery: In the pharmaceutical industry, phytic acid's ability to chelate metal ions can enhance the stability of certain drug formulations.[5] It is also being explored for its potential in drug delivery systems, for instance, in the formation of chitosan-coated magnetic nanoparticles for the sustained release of anticancer agents.[11][12]

-

Antioxidant Activity: The antioxidant mechanism of phytic acid is largely attributed to its ability to chelate iron.[9][13][14] By binding iron, it prevents the iron-catalyzed formation of highly reactive hydroxyl radicals, thus mitigating oxidative damage.[9][14]

-

Industrial Applications: Phytic acid is utilized as a corrosion inhibitor for metals and in water treatment processes to sequester heavy metal ions.[15]

Experimental Characterization of Chelation Properties

A thorough understanding of the chelation properties of phytic acid dodecasodium salt necessitates robust experimental characterization. The following section details the protocols for three key analytical techniques, emphasizing the scientific reasoning behind each step.

Diagram 2: General Workflow for Characterizing Chelation

Caption: A generalized workflow for the experimental characterization of phytic acid's chelation properties.

Potentiometric Titration

Principle: Potentiometric titration is a fundamental technique used to determine the stability constants of metal-ligand complexes.[3][16] The method involves monitoring the pH of a solution containing the ligand (phytic acid) as a titrant (a strong base) is added, both in the absence and presence of a metal ion. The displacement of the titration curve in the presence of the metal ion provides information about the complex formation.[7]

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standardized stock solution of phytic acid dodecasodium salt in deionized, CO₂-free water. The exact concentration should be accurately determined.

-

Prepare a standardized stock solution of the metal salt of interest (e.g., CaCl₂, FeCl₃) in deionized water.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) in CO₂-free water. Standardization is crucial for accurate results.

-

Prepare a background electrolyte solution (e.g., 1.0 M NaCl) to maintain constant ionic strength throughout the titration.

-

-

Calibration of the pH Electrode:

-

Calibrate the pH electrode using at least three standard buffer solutions that bracket the expected pH range of the titration. This ensures accurate pH measurements.

-

-

Titration Procedure:

-

In a thermostatted titration vessel (e.g., at 25 °C), place a known volume of the phytic acid solution and the background electrolyte.

-

If studying metal complexation, add a known volume of the metal salt solution to the vessel.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a plateau in the alkaline region.

-

Perform a blank titration with the metal salt and background electrolyte (without phytic acid) to account for metal hydrolysis.

-

Perform a titration of phytic acid alone to determine its protonation constants.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate titration curves.

-

The difference between the titration curves with and without the metal ion indicates the formation of metal-phytate complexes.

-

Utilize specialized software (e.g., Hyperquad) to analyze the titration data and calculate the stability constants (log K) of the formed complexes.[16]

-

Causality Behind Experimental Choices:

-

CO₂-free water: Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the accurate determination of the equivalence points.

-

Constant Ionic Strength: The activity of ions in solution is dependent on the ionic strength. Maintaining a constant ionic strength with a background electrolyte ensures that the calculated stability constants are thermodynamic constants.

-

Thermostatted Vessel: The equilibrium constants are temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible and accurate results.

UV-Visible Spectrophotometry

Principle: UV-Vis spectrophotometry can be used to monitor the formation of metal-ligand complexes if either the ligand, the metal ion, or the resulting complex has a distinct absorbance spectrum in the UV-visible range.[17] Changes in the absorbance spectrum upon titration of the metal ion into the ligand solution (or vice-versa) can be used to determine the stoichiometry and stability of the complex.[18] While phytic acid itself does not have a strong chromophore, this method is particularly useful for transition metal ions that form colored complexes.[19]

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare stock solutions of phytic acid dodecasodium salt and the metal salt of interest at known concentrations.

-

Prepare a buffer solution to maintain a constant pH throughout the experiment, as the chelation is pH-dependent.

-

-

Spectral Scans:

-

Record the UV-Vis spectrum of the phytic acid solution alone in the chosen buffer.

-

Record the UV-Vis spectrum of the metal ion solution alone in the same buffer.

-

Record the UV-Vis spectrum of a mixture of the phytic acid and metal ion solutions. A change in the spectrum (e.g., a shift in the maximum absorbance wavelength or a change in molar absorptivity) indicates complex formation.

-

-

Titration for Stoichiometry (Job's Plot):

-

Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied (from 0 to 1).

-

Measure the absorbance of each solution at a wavelength where the complex absorbs maximally.

-

Plot the change in absorbance against the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.

-

-

Titration for Stability Constant:

-

Keep the concentration of the phytic acid constant and titrate with increasing concentrations of the metal ion.

-

Record the absorbance at a specific wavelength after each addition.

-

Analyze the binding isotherm (absorbance vs. metal concentration) using appropriate models (e.g., Benesi-Hildebrand method) to determine the stability constant.

-

Causality Behind Experimental Choices:

-

Buffered Solution: Since the chelation is pH-dependent, maintaining a constant pH is crucial to ensure that any observed spectral changes are due to complex formation and not a shift in the protonation state of phytic acid.

-

Job's Plot: This method is a reliable way to determine the stoichiometry of the complex in solution by identifying the mole ratio at which the concentration of the complex is maximized.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20][21] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[22]

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare solutions of phytic acid dodecasodium salt and the metal salt in the same buffer. It is critical that the buffer composition is identical for both solutions to minimize heat of dilution effects.

-

Degas the solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrument Setup:

-

Set the desired experimental temperature.

-

Fill the sample cell with the phytic acid solution.

-

Fill the injection syringe with the metal salt solution.

-

-

Titration Procedure:

-

Perform an initial injection to account for any initial mixing effects.

-

Carry out a series of small, sequential injections of the metal salt solution into the phytic acid solution.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data is a series of heat spikes corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kₐ, ΔH, and n.

-

Causality Behind Experimental Choices:

-

Identical Buffers: Any mismatch in the buffer composition between the syringe and the cell will result in a heat of dilution that can obscure the heat of binding.

-

Degassing: Air bubbles in the system can cause significant artifacts in the heat signal, leading to inaccurate data.

-

Sequential Injections: This allows for the gradual saturation of the binding sites on the phytate molecule, generating a complete binding isotherm that is necessary for accurate determination of the thermodynamic parameters.

Quantitative Analysis of Metal Ion Chelation

The stability of the complexes formed between phytic acid and various metal ions can be quantified by their stability constants (log K). A higher log K value indicates a more stable complex. The table below summarizes some reported stability constants for phytic acid with selected divalent metal ions. It is important to note that these values can vary depending on the experimental conditions (e.g., ionic strength, temperature).

| Metal Ion | log K (M⁻¹) | Reference |

| Cu²⁺ | 11.1 - 18.2 | [23] |

| Zn²⁺ | 8.8 - 12.4 | [23] |

| Ca²⁺ | 3.1 - 5.3 | [7] |

| Mg²⁺ | 2.8 - 4.9 | [23] |

| Fe²⁺ | 10.2 - 14.9 | [23] |

Conclusion

Phytic acid dodecasodium salt is a versatile and potent chelating agent with significant implications in various scientific and industrial fields. Its efficacy is rooted in its unique molecular structure and pH-dependent chelation mechanism. A comprehensive understanding of these properties, facilitated by the experimental techniques detailed in this guide, is paramount for its effective application. The methodologies of potentiometric titration, UV-Vis spectrophotometry, and Isothermal Titration Calorimetry provide a powerful toolkit for researchers to elucidate the stoichiometry, stability, and thermodynamics of metal-phytate interactions, thereby enabling the informed design of novel applications and the optimization of existing ones.

References

- Graf, E., & Eaton, J. W. (1990). Antioxidant functions of phytic acid. Free Radical Biology and Medicine, 8(1), 61-69.

- Chen, X. B., & Birbilis, N. (2011). Phytic acid conversion coating for magnesium alloys. Corrosion Science, 53(8), 2713-2721.

- Harland, B. F., & Oberleas, D. (2024).

- Graf, E., Empson, K. L., & Eaton, J. W. (1987). Phytic acid. A natural antioxidant. The Journal of biological chemistry, 262(24), 11647–11650.

- Marolt, G., & Pihlar, B. (2015). Potentiometric Determination of Phytic Acid and Investigations of Phytate Interactions with Some Metal Ions. Acta Chimica Slovenica, 62(2), 319-327.

-

Zhejiang Orient Phytic Acid Co., Ltd. (n.d.). Phytic Acid Applications. Retrieved from [Link]

- Graf, E., & Eaton, J. W. (1987). Phytic acid. A natural antioxidant. The Journal of biological chemistry, 262(24), 11647–11650.

- Upadhyay, A., & Singh, A. (2022). Phytic acid: As a natural antioxidant. In Natural Antioxidants (pp. 235-251). Academic Press.

-

Light Krewe. (n.d.). Phytic Acid: Friend or Foe? Unpacking the Truth About Nature's “Anti-Nutrient”. Retrieved from [Link]

- Jensen, M. T., & Øgendal, L. H. (2003). Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator. Analytical biochemistry, 314(2), 227–234.

- Marolt, G., Kolar, M., & Pihlar, B. (2020). Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals. Frontiers in Chemistry, 8, 589.

- Kumar, V., Singh, A., & Kumar, A. (2022). Impacts and Industrial Applications of Phytic Acid and Phytase. Journal of Food Science and Technology, 59(10), 3845-3858.

- Marolt, G., & Pihlar, B. (2015). Potentiometric determination of phytic acid and investigations of phytate interactions with some metal ions. Acta chimica Slovenica, 62(2), 319–327.

- Raboy, V. (2009). Phytate: impact on environment and human nutrition. A challenge for molecular breeding. Journal of Zhejiang University. Science. B, 10(3), 163–191.

- Evans, W. J., & Martin, C. J. (1982). Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding. Journal of inorganic biochemistry, 17(2), 107–116.

- Vucenik, I., & Shamsuddin, A. M. (2003). Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic. The Journal of nutrition, 133(11 Suppl 1), 3778S–3784S.

- Vasca, E., De Stefano, C., & Gianguzza, A. (2002). Complex formation between phytic acid and divalent metal ions: a solution equilibria and solid state investigation. Analytical and bioanalytical chemistry, 374(1), 173–178.

- Gebrekrstos, A., & Gebrehiwot, A. (2017). Sustained release of anticancer agent phytic acid from its chitosan-coated magnetic nanoparticles for drug-delivery system. International journal of nanomedicine, 12, 2473–2485.

- Marolt, G., & Pihlar, B. (2020). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules (Basel, Switzerland), 26(1), 174.

-

LibreTexts Chemistry. (2021). UV-Visible Spectroscopy: Metal Ions. Retrieved from [Link]

- Marolt, G., Kolar, M., & Pihlar, B. (2020). Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals. Frontiers in Chemistry, 8, 589.

- Gebrekrstos, A., & Gebrehiwot, A. (2017). Sustained release of anticancer agent phytic acid from its chitosan-coated magnetic nanoparticles for drug-delivery system. International journal of nanomedicine, 12, 2473–2485.

- Sun, M., He, Z., & Jaisi, D. P. (2021).

- Food Science and Technology Letters. (2025). Phytic Acid in Food Processing: Chelation, Preservation, and Clean-Label Potential. Food Science and Technology Letters.

-

University of Parma. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. Retrieved from [Link]

- Jensen, M. T., & Øgendal, L. H. (2003). Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator. Analytical biochemistry, 314(2), 227–234.

- Marolt, G., & Pihlar, B. (2015). Potentiometric Determination of Phytic Acid and Investigations of Phytate Interactions with Some Metal Ions. Acta Chimica Slovenica, 62(2), 319-327.

- Vasca, E., De Stefano, C., & Gianguzza, A. (2002). Complex formation between phytic acid and divalent metal ions: a solution equilibria and solid state investigation. Analytical and bioanalytical chemistry, 374(1), 173–178.

- Davis, M. I., et al. (2012). Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. Journal of inorganic biochemistry, 115, 105–111.

-

University of Parma. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. Retrieved from [Link]

- Marolt, G., Kolar, M., & Pihlar, B. (2020). Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals. Frontiers in Chemistry, 8, 589.

-

ResearchGate. (n.d.). An example of an UV-Vis. spectrum for complexation study. A: ligand... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Phytic acid – Knowledge and References. Retrieved from [Link]

- Still, E. R., & Still, J. W. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in enzymology, 567, 3–21.

- Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in enzymology, 567, 3–21.

- Gleave, R. (2001).

- Gupta, R. K., Gangoliya, S. S., & Singh, N. K. (2015). Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains. Journal of food science and technology, 52(2), 676–684.

Sources

- 1. CAS 123408-98-0: phytic acid, dodecasodium salt hydrate [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. scispace.com [scispace.com]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. Exploring Phytic Acid as a Natural Chelating Agent in OEM Applications [thinkdochemicals.com]

- 6. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Phytic Acid in Food Processing: Expert Insights on Chelation, Natural Preservation, and Clean-Label Applications [foods-additive.com]

- 11. Sustained release of anticancer agent phytic acid from its chitosan-coated magnetic nanoparticles for drug-delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sustained release of anticancer agent phytic acid from its chitosan-coated magnetic nanoparticles for drug-delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant functions of phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phytic acid. A natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Potentiometric Determination of Phytic Acid and Investigations of Phytate Interactions with Some Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]

- 18. researchgate.net [researchgate.net]

- 19. UV-Vis spectroscopy [employees.csbsju.edu]

- 20. researchgate.net [researchgate.net]

- 21. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 23. Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]

Inositol hexaphosphate dodecasodium salt hydrate basic research.

An In-Depth Technical Guide to Inositol Hexaphosphate Dodecasodium Salt Hydrate in Basic Research

Introduction: Unveiling a Ubiquitous Molecule